

Introduction: A Versatile Intermediate for Modern Synthesis

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Compound of Interest

Compound Name: 4-(4-Bromo-2-formylphenoxy)butanenitrile

Cat. No.: B7815752

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5-Bromo-2-(3-cyanopropoxy)benzaldehyde is a bespoke chemical entity designed for advanced organic synthesis and medicinal chemistry applications. Its molecular architecture is distinguished by three key functional groups: a brominated aromatic ring, a reactive aldehyde, and a cyanopropoxy ether chain. This strategic combination makes it a valuable precursor for constructing complex molecular scaffolds. The bromo-substituent offers a site for cross-coupling reactions, the aldehyde group is a gateway for imine formation and C-C bond formations, and the terminal nitrile is a versatile functional group that can be hydrolyzed, reduced, or participate in cycloadditions. The nitrile moiety is particularly significant in drug design, as it can enhance metabolic stability and act as a hydrogen bond acceptor, potentially improving binding affinity to biological targets.[1]

Proposed Synthesis: The Williamson Ether Synthesis Approach

The most logical and efficient route to synthesize 5-Bromo-2-(3-cyanopropoxy)benzaldehyde is via the Williamson ether synthesis, a robust and well-established method for forming ethers.[2][3][4] This reaction proceeds through an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[3][5]

Core Reaction:

- Precursor: 5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde)[6][7]
- Reagent: 4-Bromobutyronitrile (or 4-chlorobutyronitrile)
- Base: Sodium hydride (NaH)
- Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Expertise in Action: Causality Behind Experimental Choices

- Choice of Base: Sodium hydride (NaH) is selected as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group of 5-Bromosalicylaldehyde to form the corresponding sodium phenoxide.[2] This ensures a high concentration of the active nucleophile.
- Solvent Selection: Anhydrous polar aprotic solvents like DMF or THF are crucial. They effectively solvate the sodium cation, leaving the phenoxide anion highly reactive. The absence of water is critical to prevent quenching the base and the reactive phenoxide.
- Alkyl Halide: 4-Bromobutyronitrile is an ideal primary alkyl halide for this SN2 reaction, minimizing the potential for competing elimination reactions.[3]

Detailed Step-by-Step Synthesis Protocol

- Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Bromosalicylaldehyde (1.0 eq).
- Solvent Addition: Add anhydrous DMF via a syringe to dissolve the starting material completely.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere. Caution: Hydrogen gas is evolved.

- **Phenoxide Formation:** Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide.
- **Nucleophilic Substitution:** Dissolve 4-bromobutyronitrile (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
- **Reaction Progression:** Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis Workflow Diagram



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Caption: Williamson ether synthesis workflow for 5-Bromo-2-(3-cyanopropoxy)benzaldehyde.

Physicochemical and Spectral Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound.

| Property | Predicted Value | Justification |
|-------------------|--|---|
| Molecular Formula | C ₁₁ H ₁₀ BrNO ₂ | Based on the structures of the reactants. |
| Molecular Weight | 268.11 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Based on the solid nature of the precursor, 5-Bromosalicylaldehyde.[6] |
| Melting Point | > 60 °C | Expected to be a solid at room temperature, but with a melting point lower than the precursor (102-106 °C) due to the flexible ether chain. |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetone, DMF; Insoluble in water. | Typical for a moderately polar organic molecule of its size. |
| CAS Number | Not assigned | This is a specialized compound not widely cataloged. |

Predicted Spectral Data for Characterization

- ¹H NMR (400 MHz, CDCl₃):
 - δ 10.3 (s, 1H, -CHO)
 - δ 7.8-7.9 (d, 1H, Ar-H ortho to -CHO)
 - δ 7.6-7.7 (dd, 1H, Ar-H para to -CHO)
 - δ 7.0-7.1 (d, 1H, Ar-H ortho to ether)

- δ 4.2 (t, 2H, -O-CH₂-)
- δ 2.8 (t, 2H, -CH₂-CN)
- δ 2.2-2.3 (quintet, 2H, -CH₂-CH₂-CH₂-)
- ¹³C NMR (100 MHz, CDCl₃):
 - δ 189 (-CHO)
 - δ 160 (Ar-C-O)
 - δ 138, 135, 125, 118, 115 (Aromatic carbons)
 - δ 119 (-C≡N)
 - δ 68 (-O-CH₂)
 - δ 26 (-CH₂-CH₂-CH₂-)
 - δ 15 (-CH₂-CN)
- FT-IR (KBr, cm⁻¹):
 - ~2250 (C≡N stretch, characteristic for nitrile)
 - ~1690 (C=O stretch, aromatic aldehyde)
 - ~1250 (C-O stretch, aryl ether)
 - ~2850-2950 (C-H stretches, aliphatic)
 - ~3050-3100 (C-H stretches, aromatic)
- Mass Spectrometry (EI):
 - Molecular ion peaks at m/z 267 and 269 with approximately 1:1 intensity, which is the characteristic isotopic signature of a monobrominated compound.

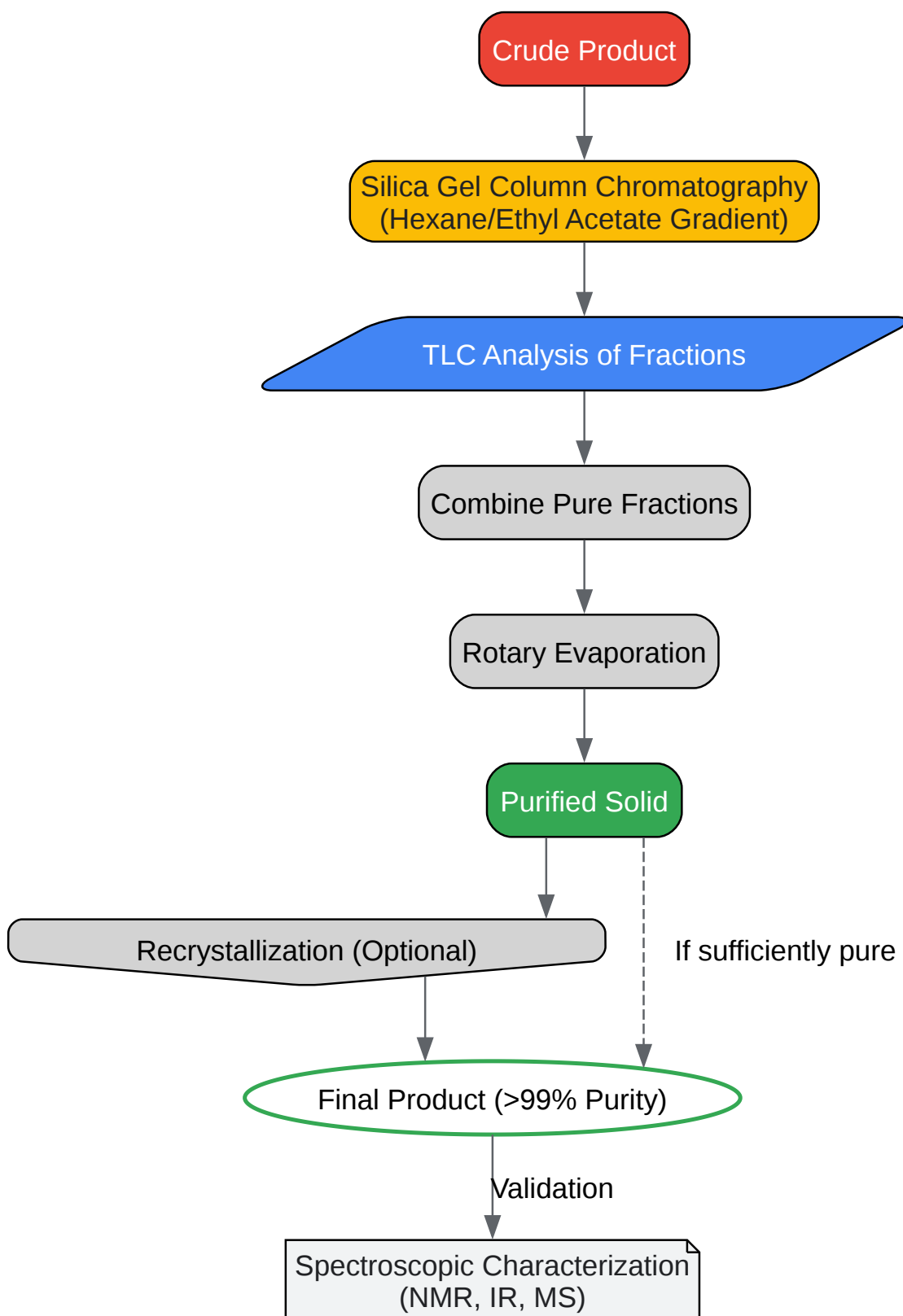
Purification and Characterization Workflow

Achieving high purity is essential for subsequent applications. The following protocol outlines a self-validating system for purification and characterization.

Detailed Purification Protocol

- **Crude Product Preparation:** The concentrated crude oil or solid obtained from the synthesis work-up is the starting point.
- **Column Chromatography:**
 - Prepare a silica gel slurry in hexane.
 - Load the crude product (adsorbed onto a small amount of silica gel for solids, or dissolved in a minimal amount of dichloromethane for oils) onto the column.
 - Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
 - Collect fractions and monitor by TLC to identify those containing the pure product.
- **Solvent Removal:** Combine the pure fractions and remove the solvent using a rotary evaporator.
- **Recrystallization (Optional):** For achieving analytical purity (>99%), dissolve the purified solid in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to form crystals. Collect the crystals by vacuum filtration.
- **Characterization:** Confirm the identity and purity of the final product using the spectroscopic methods outlined in the previous section (NMR, IR, MS).

Purification and Validation Workflow Diagram



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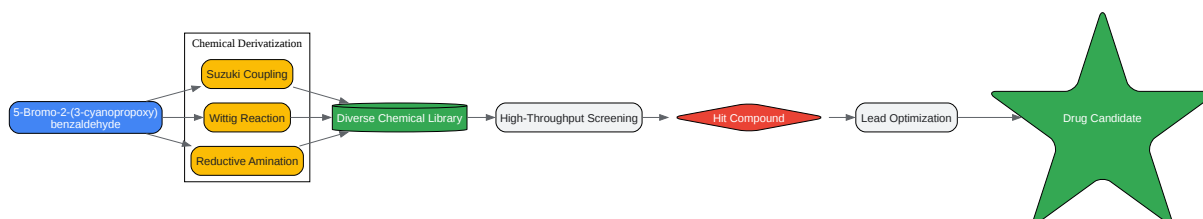
Caption: A comprehensive workflow for the purification and validation of the final product.

Potential Applications in Research and Drug Development

The unique combination of functional groups in 5-Bromo-2-(3-cyanopropoxy)benzaldehyde makes it a highly valuable platform for creating novel molecules with potential therapeutic applications.

- **Scaffold for Medicinal Chemistry:** The core structure is related to other benzaldehyde derivatives that have demonstrated anticancer and anti-inflammatory properties.[8] This compound can serve as a starting point for synthesizing libraries of new chemical entities for screening against various biological targets.
- **Intermediate for Complex Synthesis:** The aldehyde can be converted into a wide range of other functional groups or used in multi-component reactions. The bromine atom is a handle for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
- **Probe for Chemical Biology:** The cyanopropoxy chain can be used to attach linkers for bioconjugation or for developing chemical probes to study biological pathways.

Conceptual Application Pathway



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Caption: Conceptual pathway from the core scaffold to a potential drug candidate.

Safety and Handling

As a novel chemical, 5-Bromo-2-(3-cyanopropoxy)benzaldehyde should be handled with care, assuming it is hazardous. The safety profile is inferred from its constituent functional groups: an organobromine compound and a nitrile.[9]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.
- Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Toxicity: Nitriles can be toxic and may cause irritation.[10] While generally less acutely toxic than inorganic cyanides, some can be metabolized to release cyanide.[9][11] Handle with appropriate caution.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Inhalation: Move the person to fresh air and keep comfortable for breathing.
 - Ingestion: Rinse mouth. Do NOT induce vomiting.
 - In all cases of exposure, seek immediate medical attention.

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